N-(pyrimidin-2-yl)pyridine-4-carboxamide
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Overview
Description
N-(pyrimidin-2-yl)pyridine-4-carboxamide is an organic compound that features a pyrimidine ring attached to a pyridine ring via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(pyrimidin-2-yl)pyridine-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of pyridine-4-carboxylic acid with pyrimidine-2-amine under appropriate conditions to form the desired amide bond. This reaction typically requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(pyrimidin-2-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyridine rings, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amide or amine derivatives.
Substitution: Formation of substituted pyrimidine or pyridine derivatives.
Scientific Research Applications
N-(pyrimidin-2-yl)pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(pyrimidin-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA or proteins, affecting their function and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A similar compound with a pincer-type structure, used in coordination chemistry and materials science.
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: A derivative with potential anticancer properties.
Uniqueness
N-(pyrimidin-2-yl)pyridine-4-carboxamide is unique due to its specific combination of pyrimidine and pyridine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-pyrimidin-2-ylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c15-9(8-2-6-11-7-3-8)14-10-12-4-1-5-13-10/h1-7H,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOATFLJMLXEQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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